Comparative Cytotoxicity: Bleomycin vs. Zorbamycin and Analogs in HeLa Cells
In a direct head-to-head comparison in human cervical cancer (HeLa) cells, bleomycin (BLM) exhibited an IC50 of 4.4 μM. This was less potent than the engineered analog 6′-deoxy-BLM Z (IC50 = 2.9 μM) and BLM Z (3.2 μM), but significantly more potent than the related antibiotic zorbamycin (ZBM, IC50 = 7.9 μM) [1]. This quantifies the relative potency hierarchy among these glycopeptide antibiotics and underscores that BLM is not the most potent analog available, but its well-characterized toxicity profile and clinical history make it a standard reference.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.4 μM |
| Comparator Or Baseline | 6′-deoxy-BLM Z (2.9 μM), BLM Z (3.2 μM), Zorbamycin (7.9 μM) |
| Quantified Difference | BLM is 1.8-fold less potent than 6′-deoxy-BLM Z and 1.8-fold more potent than ZBM |
| Conditions | HeLa human cervical cancer cells; MTT assay; 72h exposure |
Why This Matters
For researchers establishing dose-response curves or studying structure-activity relationships, BLM serves as a mid-potency reference standard against which novel analogs can be benchmarked.
- [1] Chen JK, et al. (2017). Bleomycin analogues preferentially cleave at the transcription start sites of actively transcribed genes in human cells. *Int J Biochem Cell Biol*, 85:56-65. View Source
